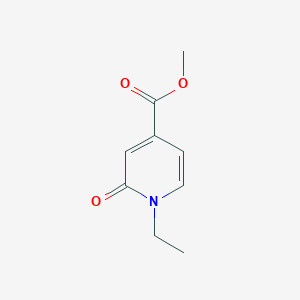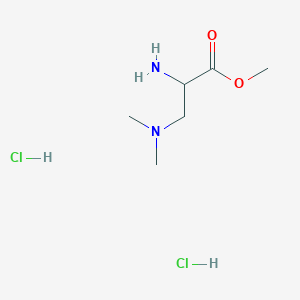![molecular formula C7H8N4 B1435753 3-[(1S)-1-azidoethyl]pyridine CAS No. 1604261-94-0](/img/structure/B1435753.png)
3-[(1S)-1-azidoethyl]pyridine
Descripción general
Descripción
3-[(1S)-1-azidoethyl]pyridine is a pyridine derivative. Pyridine is a six-membered cyclic molecule that belongs to a significant class of nitrogen heterocycles found in many active pharmaceuticals, natural products, and functional materials .
Molecular Structure Analysis
Pyridine, the base structure of 3-[(1S)-1-azidoethyl]pyridine, is an aromatic heterocycle. In the bonding picture for pyridine, the nitrogen is sp2-hybridized, with two of the three sp2 orbitals forming sigma overlaps with the sp2 orbitals of neighboring carbon atoms, and the third nitrogen sp2 orbital containing the lone pair .Chemical Reactions Analysis
Pyridine derivatives have been studied for their redox reaction mechanisms. Electrochemistry can make an unequivocal contribution to the studies of these mechanisms and can be a powerful tool for the synthesis of new compounds .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
3-[(1S)-1-azidoethyl]pyridine: is a valuable intermediate in the synthesis of heterocyclic compounds, which are crucial in drug development. Its azido group can act as a precursor for the introduction of nitrogen-containing rings, leading to the formation of complex structures like 1H-pyrazolo[3,4-b]pyridines . These structures are significant due to their similarity to purine bases, which are fundamental components of DNA and RNA.
Biomedical Applications
In the biomedical field, derivatives of pyridine, such as those synthesized from 3-[(1S)-1-azidoethyl]pyridine , have shown potential in developing new therapeutic agents. They exhibit a wide range of biological activities and can target various diseases, including cancer and infectious diseases .
Electrochemical Studies
The electrochemical properties of pyridine derivatives are of great interest3-[(1S)-1-azidoethyl]pyridine can be used to study redox reaction mechanisms and develop new electrochemical synthesis methods, contributing to the understanding of electron transfer processes in organic compounds .
Pharmaceutical Research
Pyridine derivatives are frequently used in pharmaceuticals due to their ability to form stable compounds with desirable pharmacological properties3-[(1S)-1-azidoethyl]pyridine can serve as a building block for drugs that require specific nitrogen arrangements for their activity .
Development of Ligands
In coordination chemistry, 3-[(1S)-1-azidoethyl]pyridine can be utilized to create ligands for metal complexes. These ligands can then be applied in catalysis, material science, and as sensors due to their ability to bind selectively to metals .
Supramolecular Chemistry
The structural versatility of 3-[(1S)-1-azidoethyl]pyridine makes it suitable for designing supramolecular structures. These structures have applications in creating molecular machines, smart materials, and in the field of molecular recognition .
Antioxidant Research
Compounds derived from 3-[(1S)-1-azidoethyl]pyridine can be investigated for their antioxidant properties. This research is crucial in understanding the mechanisms of aging and developing treatments for oxidative stress-related conditions .
Natural Product Synthesis
Finally, 3-[(1S)-1-azidoethyl]pyridine can be employed in the synthesis of natural product analogs. These analogs can help in the discovery of new drugs with unique modes of action and improved efficacy .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[(1S)-1-azidoethyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-6(10-11-8)7-3-2-4-9-5-7/h2-6H,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGGVMSMTOSPBR-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN=CC=C1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1S)-1-azidoethyl]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{5-[(2R)-oxolan-2-yl]-1,3,4-oxadiazol-2-yl}piperidine hydrochloride](/img/structure/B1435673.png)
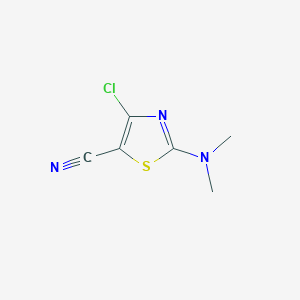
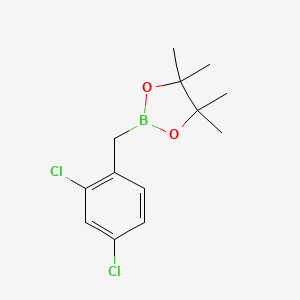

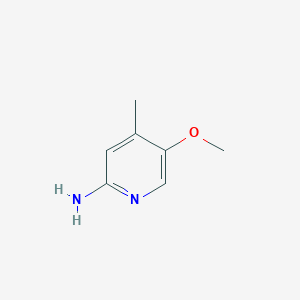
![(1S)-3-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine dihydrochloride](/img/structure/B1435680.png)
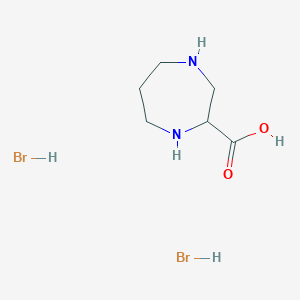
![1-[2-(Propan-2-yl)phenyl]piperazine hydrochloride](/img/structure/B1435685.png)
amine trihydrochloride](/img/structure/B1435686.png)
